Product packaging for 2-Benzyldecahydro-2,6-naphthyridine(Cat. No.:CAS No. 1086392-66-6)

2-Benzyldecahydro-2,6-naphthyridine

Cat. No.: B3211314
CAS No.: 1086392-66-6
M. Wt: 230.35 g/mol
InChI Key: HMEQPPDSBRYYKW-UHFFFAOYSA-N
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Description

2-Benzyldecahydro-2,6-naphthyridine (CAS: 1086392-66-6) is a sophisticated, polycyclic organic compound of significant interest in medicinal chemistry and drug discovery. This naphthyridine derivative features a benzyl group attached to a saturated, bridged bicyclic structure, giving it a defined three-dimensional geometry and making it a valuable scaffold for constructing more complex molecules . With a molecular formula of C15H22N2 and a molecular weight of 230.35 g/mol, it serves as a key synthetic intermediate and building block for researchers . The compound is characterized by its high purity, consistently available at 96% or greater, ensuring reliable and reproducible results in experimental workflows . The primary application of this compound is in pharmaceutical R&D, where its core naphthyridine structure is recognized as a privileged scaffold in the design of bioactive compounds . Notably, recent scientific advances have highlighted the 2,6-naphthyridine core in the development of highly selective inhibitors, such as those targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) for potential treatments of hepatocellular carcinoma (HCC), a prevalent form of liver cancer . This underscores the scaffold's utility in creating targeted cancer therapies. Furthermore, naphthyridine-based compounds are actively investigated for their interaction with other biological targets, including the TGF-beta receptor pathway, which plays a crucial role in cell proliferation and differentiation . As a versatile building block, this compound enables researchers to explore novel chemical space and develop new candidates for a variety of therapeutic areas. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2 B3211314 2-Benzyldecahydro-2,6-naphthyridine CAS No. 1086392-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-2,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17/h1-5,14-16H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEQPPDSBRYYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259251
Record name Decahydro-2-(phenylmethyl)-2,6-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-66-6
Record name Decahydro-2-(phenylmethyl)-2,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-2-(phenylmethyl)-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyldecahydro 2,6 Naphthyridine and Analogues

Retrosynthetic Analysis of the Decahydro-2,6-Naphthyridine Skeleton

A logical retrosynthetic analysis of the decahydro-2,6-naphthyridine skeleton reveals several potential disconnection points, offering flexibility in the design of synthetic routes. The primary disconnections involve breaking the bonds forming the two piperidine (B6355638) rings that constitute the bicyclic system.

One common strategy involves the disconnection of the C4a-C8a and C4-C5 bonds, which simplifies the target molecule into two piperidine-based precursors. This approach allows for the use of well-established piperidine chemistry. An alternative disconnection can be made at the N2-C3 and N6-C5 bonds, leading to acyclic precursors that can be cyclized in a stepwise or a concerted manner.

A further retrosynthetic approach would involve the disconnection of the C1-N2 and C3-C4 bonds of one ring and the C5-N6 and C7-C8 bonds of the second ring. This deconstruction leads to simpler, more readily available starting materials, such as substituted pyridines or glutaraldehyde (B144438) derivatives, which can be assembled through various cyclization strategies. The choice of a specific retrosynthetic pathway is often dictated by the availability of starting materials, the desired substitution pattern, and the stereochemical outcome required.

Approaches to the Core Naphthyridine Ring System

The construction of the decahydro-2,6-naphthyridine core can be achieved through several synthetic routes, primarily involving the formation of the bicyclic ring system from suitably functionalized precursors.

Construction from Pyridine (B92270) Precursors

The synthesis of naphthyridine skeletons can often commence from pyridine derivatives. eurekaselect.comderpharmachemica.com For the fully saturated decahydro-2,6-naphthyridine system, a common approach involves the catalytic hydrogenation of a pre-formed 2,6-naphthyridine (B1209661) ring. The aromatic 2,6-naphthyridine can be synthesized from pyridine precursors through various methods, including the treatment of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide followed by a series of transformations. derpharmachemica.com Subsequent reduction of the aromatic system, typically using hydrogen gas with a metal catalyst such as platinum or palladium, would yield the decahydro-2,6-naphthyridine core. The conditions for this reduction, including pressure, temperature, and catalyst choice, are critical for achieving complete saturation of both rings without undesired side reactions.

Another strategy involves the partial reduction of a pyridine ring to a di- or tetrahydropyridine (B1245486) intermediate, followed by the construction of the second ring and subsequent complete hydrogenation. For instance, a suitably substituted dihydropyridine (B1217469) could undergo an intramolecular cyclization to form the bicyclic framework, which is then reduced to the decahydro state.

Construction from Pyridone Precursors

Pyridone derivatives serve as versatile building blocks for the synthesis of various nitrogen-containing heterocycles, including naphthyridinones, which are precursors to decahydronaphthyridines. nih.govmdpi.com A plausible route to the decahydro-2,6-naphthyridine skeleton involves the initial synthesis of a 2,6-naphthyridinedione. This can be achieved through the condensation of a pyridone-dicarboxylate with a suitable nitrogen source, followed by cyclization.

The resulting dione (B5365651) can then be reduced to the decahydro-2,6-naphthyridine. This reduction is typically a challenging step and often requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amide functionalities to amines. The reaction conditions must be carefully controlled to avoid over-reduction or side reactions.

Precursor TypeKey IntermediateReagents and Conditions for Core Formation
Pyridine2,6-Naphthyridine1. HBr, NaNO₂; 2. Hydrazine; 3. CuSO₄ derpharmachemica.com
Pyridone2,6-NaphthyridinedioneCondensation and cyclization, followed by reduction (e.g., LiAlH₄)

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step, and strategies have been developed for the synthesis of 1,6-naphthyridine (B1220473) derivatives. ekb.eg While specific MCRs for decahydro-2,6-naphthyridine are not extensively reported, analogous strategies can be envisioned. A hypothetical MCR could involve the condensation of a dialdehyde, such as glutaraldehyde, with two equivalents of an amino-containing component and a suitable cyclization partner.

For instance, a one-pot reaction of glutaraldehyde, ammonia, and a dienophile could potentially lead to the formation of the bicyclic system. The diastereoselectivity of such reactions can often be influenced by the choice of catalyst and reaction conditions. ekb.eg

Introduction of the Benzyl (B1604629) Moiety at the Nitrogen Atom

The introduction of a benzyl group at the nitrogen atom of the decahydro-2,6-naphthyridine core is a crucial step in the synthesis of the target compound. This N-benzylation can be achieved through several standard methods.

The most common approach is the direct alkylation of the secondary amine of the decahydro-2,6-naphthyridine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base (e.g., potassium carbonate, triethylamine) and solvent is important to ensure efficient reaction and minimize side products.

Alternatively, reductive amination can be employed. This involves reacting the decahydro-2,6-naphthyridine with benzaldehyde (B42025) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is often milder and can offer better control over the reaction.

MethodReagentsTypical Conditions
Direct AlkylationBenzyl bromide or chloride, Base (e.g., K₂CO₃)Aprotic solvent (e.g., acetonitrile), reflux
Reductive AminationBenzaldehyde, Reducing agent (e.g., NaBH(OAc)₃)Dichloromethane or dichloroethane, room temperature

Stereoselective and Regioselective Synthetic Routes

Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of substituted decahydronaphthyridines. The decahydro-2,6-naphthyridine core can exist as multiple stereoisomers due to the presence of chiral centers at the bridgehead carbons and potentially at substituted positions.

Stereoselective synthesis can be approached by using chiral starting materials or by employing chiral auxiliaries or catalysts during the key bond-forming reactions. For instance, the use of a chiral pyridine or pyridone precursor could lead to an enantiomerically enriched decahydronaphthyridine core.

Regioselectivity in the N-benzylation of a non-symmetrical decahydro-2,6-naphthyridine derivative would be a critical consideration. If the two nitrogen atoms are in different chemical environments, one may be more reactive than the other. The choice of reaction conditions and the nature of the protecting groups on other functionalities can influence the regiochemical outcome of the benzylation reaction. For the symmetrical decahydro-2,6-naphthyridine, regioselectivity of the initial benzylation is not a concern, but subsequent reactions would require careful planning.

Control of Chirality in Decahydro-Naphthyridine Systems

Controlling stereochemistry is paramount in the synthesis of complex molecules like decahydro-naphthyridines, which can possess multiple chiral centers. The spatial arrangement of substituents dramatically influences the molecule's biological activity. The control of chirality in these systems is often established during the key ring-forming reactions.

One fundamental approach involves the use of chiral starting materials. For instance, the synthesis of matrine-type alkaloids, which feature a complex polycyclic system that can be conceptually related to decahydro-naphthyridine frameworks, has been achieved starting from chiral precursors. nih.gov A bio-inspired approach developed by Sherburn and coworkers utilizes a dearomative annulation, joining two molecules of pyridine with glutaryl chloride to construct the entire tetracyclic framework in a single step, which can then be converted to various stereoisomers of the matrine (B1676216) alkaloids. nih.gov

Another strategy focuses on controlling the stereochemical outcome of a reaction through substrate or reagent control. In the synthesis of related decahydroquinoline (B1201275) systems, the stereochemistry of substituents on a starting cyclohexene (B86901) ring dictates the final stereochemistry of the newly formed heterocyclic ring. nih.gov This principle can be extended to decahydro-naphthyridine synthesis, where the pre-existing stereocenters in a piperidine or pyridine precursor guide the formation of new chiral centers during cyclization.

Furthermore, the concept of "orientational chirality," a novel form of stereoisomerism, has been explored. nih.gov This phenomenon arises from the controlled orientation of molecular fragments, which can be influenced by remotely anchored functional groups. nih.gov While demonstrated on different molecular scaffolds, this principle of controlling spatial arrangement through non-covalent interactions could offer future avenues for achieving stereocontrol in flexible systems like decahydro-naphthyridines. nih.gov Supramolecular strategies, using co-crystallization of achiral molecules to generate chiral superstructures through hydrogen bonding and stacking interactions, also present a potential, albeit less direct, method for influencing chirality. rsc.org

Diastereoselective and Enantioselective Synthesis

Achieving high levels of diastereoselectivity and enantioselectivity is a key goal in modern organic synthesis. For decahydro-naphthyridine analogues, these selective reactions are crucial for accessing specific, biologically active stereoisomers.

Diastereoselective Synthesis: Diastereoselectivity is often achieved by taking advantage of the inherent steric and electronic properties of the substrate and reagents. For example, in the synthesis of highly substituted cis-decahydroquinolines, a Knoevenagel condensation followed by an intramolecular lactam formation proceeds with high diastereoselectivity, controlled by the cis-substitution of the starting material. nih.gov Similar strategies are applicable to naphthyridine systems. The Prins cyclization is another powerful tool for diastereoselective synthesis, as demonstrated in the preparation of 2,6-disubstituted tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes, which proceeds via a stable chairlike carbocation intermediate. nih.gov A one-pot nitro-Mannich/hydroamination cascade reaction, using a combination of base and gold catalysis, has been reported for the diastereoselective synthesis of substituted pyrrolidines bearing three stereocenters. rsc.org

Enantioselective Synthesis: Enantioselective methods are employed to produce a single enantiomer of a chiral compound. This is often accomplished using chiral catalysts or auxiliaries.

Catalytic Asymmetric Hydrogenation: A notable example is the iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) precursors to yield chiral tetrahydroquinoxalines. rsc.org By simply changing the solvent, either enantiomer can be selectively produced with high yield and excellent enantioselectivity (up to 98% ee). rsc.org

Cycloaddition Reactions: The aza-Diels-Alder reaction between imines derived from 3-aminopyridines and styrenes can produce tetrahydro-1,5-naphthyridines with control over two stereocenters. nih.govmdpi.com

Rearrangement of Chiral Precursors: The enantioselective synthesis of (+)-dihydroantirhine, a related alkaloid, was achieved from a chiral cyclopentanone (B42830) derivative via a nih.govresearchgate.net-sigmatropic rearrangement, demonstrating how chirality can be transferred and preserved through the synthetic sequence. rsc.org

These selective strategies are fundamental to creating libraries of specific stereoisomers of decahydro-naphthyridine derivatives for further investigation.

Synthesis of Structurally Related Naphthyridine Derivatives and Precursors

The synthesis of functionalized naphthyridine derivatives provides essential building blocks and precursors for more complex targets like 2-benzyldecahydro-2,6-naphthyridine.

Benzo[b]naphthyridines are tricyclic structures where a benzene (B151609) ring is fused to a naphthyridine core. Numerous synthetic methods have been developed for their construction.

Friedländer and Skraup Reactions: These are classical and widely used methods. The Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov The Skraup synthesis typically uses an aminoquinoline with glycerol (B35011) in the presence of an oxidizing agent to construct the fused ring system. nih.gov

Multicomponent Reactions (MCRs): Modern approaches often utilize MCRs for efficiency and atom economy. A one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone, catalyzed by L-proline, affords functionalized benzo[b] acs.orgnih.govnaphthyridines in good yields. acs.org Another three-component reaction employs 2-amino-4-methylquinoline, aromatic aldehydes, and malononitrile (B47326) catalyzed by bismuth(III) chloride. researchgate.net

Niementowski Reaction: The condensation of anthranilic acids with 1-alkylpiperidine-4-ones upon heating in phosphorus oxychloride is used to synthesize 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgderpharmachemica.comnaphthyridines. nih.gov

Cyclization of Biaryls: The reduction of biaryl bromonitriles can also lead to the formation of the benzo[b] acs.orgnih.govnaphthyridine core. nih.gov

Summary of Synthetic Methods for Benzo[b]naphthyridine Derivatives
MethodStarting MaterialsKey FeaturesReference
Friedländer Reaction3-Aminopicolinaldehyde, 2-MethylcyclohexanoneClassical condensation followed by dehydrogenation. nih.gov
Three-Component Reaction2-Chloroquinoline-3-carbaldehyde, 1,3-Dicarbonyl compounds, EnaminonesL-proline catalyzed, environmentally friendly, good yields. acs.org
Niementowski ReactionAnthranilic acids, 1-Alkylpiperidine-4-onesCondensation in phosphorus oxychloride to yield tetrahydrobenzo[b] acs.orgderpharmachemica.comnaphthyridines. nih.gov
Modified Skraup Synthesis2,6-Dichloro-3-nitrobenzoic acid, 6-Methoxy-3-pyridinamineMulti-step process involving heating in sulfuric acid for cyclization. nih.gov

The 1,6-naphthyridin-2(1H)-one scaffold is a significant substructure in medicinal chemistry. nih.govurl.eduresearchgate.net Synthetic strategies generally fall into two main categories, distinguished by which ring is formed last. nih.govresearchgate.net

Synthesis from a Preformed Pyridine Ring: This is a common approach where the pyridone ring is constructed onto an existing pyridine. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine (to introduce the N1 substituent), followed by condensation with an acetate (B1210297) derivative like methyl phenylacetate (B1230308) to form the second ring and yield the final product. nih.gov

Synthesis from a Preformed Pyridone Ring: Alternatively, the synthesis can begin with a pyridone or dihydropyridone precursor, onto which the second pyridine ring is annulated.

A more advanced method involves the use of heteroaryl ditriflate intermediates. acs.org A tandem nitrile hydration/cyclization procedure is first used to create a 1,6-naphthyridine-5,7-dione. This dione is then converted into a highly reactive, bench-stable 5,7-ditriflate intermediate. This intermediate can undergo one-pot difunctionalization reactions, allowing for rapid diversification of the 1,6-naphthyridine scaffold. acs.org

Matrine, a tetracyclic quinolizidine (B1214090) alkaloid, and its derivatives are known for their wide range of biological activities. researchgate.netdoaj.org The structural modification of matrine, including the incorporation of other heterocyclic systems like naphthyridine, is an active area of research to develop new analogues. mdpi.com

Research has focused on modifying the matrine skeleton at various positions, such as C-13 and C-14, to introduce new functionalities. mdpi.com For example, a series of 14-(N-substituted-2-pyrromethylene) and 14-(N-substituted-indolemethylene) matrine derivatives have been synthesized. mdpi.com

While direct fusion of a full naphthyridine ring onto the matrine core is not commonly reported, the synthesis of matrine derivatives often involves chemistry related to pyridone and piperidine rings, which are the components of naphthyridines. For instance, the synthesis of a 4-iodo-2,7-naphthyridin-1(2H)-one was achieved via a substitution reaction on the corresponding naphthyridinone precursor. researchgate.net This highlights the potential for using functionalized naphthyridinones as building blocks that could be coupled to the matrine skeleton.

A key synthetic strategy for accessing the core matrine structure is a bio-inspired dearomative annulation that constructs the tetracyclic framework from pyridine and glutaryl chloride. nih.gov This powerful reaction provides isomatrine, which can then be isomerized to access other matrine-type alkaloids, offering a platform for further derivatization. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. The synthesis of naphthyridine derivatives has benefited significantly from these advancements.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. An environmentally benign method for the synthesis of 2,6-naphthyridine derivatives from 4-cyano-3-pyridylacetonitrile was developed using microwave heating, resulting in excellent yields and high purity. derpharmachemica.com

Green Solvents and Catalysts: There is a strong trend towards replacing hazardous solvents and catalysts with greener alternatives. The Friedländer reaction for synthesizing 1,8-naphthyridines has been successfully performed in water, a benign solvent. rsc.org Citric acid, a natural and inexpensive acid, has been used to promote the efficient synthesis of 1,8-naphthyridines. connectjournals.com Ionic liquids have also been employed as recyclable reaction media and promoters for the Friedländer reaction, eliminating the need for traditional hazardous acid or base catalysts. nih.gov

Catalyst-Free Reactions: Developing reactions that proceed without a catalyst is a primary goal of green chemistry. A three-component domino reaction for the synthesis of functionalized acs.orgnih.govnaphthyridines from glutaraldehyde, malononitrile, and β-ketoamides has been achieved under catalyst-free conditions in ethanol, a green solvent. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly approach. A whole-cell bioconversion method has been developed for the N-oxidation of 1,5-naphthyridines, which is both controllable and chemoselective, as it does not affect other oxidation-sensitive functional groups. nih.govmdpi.com

Green and Advanced Synthetic Approaches for Naphthyridines
TechniqueExample ApplicationAdvantagesReference
Microwave IrradiationSynthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile.Rapid, efficient, clean, high yields. derpharmachemica.com
Green SolventFriedländer synthesis of 1,8-naphthyridines in water.Environmentally benign, high yield. rsc.org
Catalyst-Free Domino ReactionSynthesis of acs.orgnih.govnaphthyridines from glutaraldehyde, malononitrile, and β-ketoamides.High yields, practical simplicity, high regioselectivity, no catalyst cost/waste. rsc.org
Biocatalysis (Whole-Cell)N-Oxidation of 1,5-naphthyridines.Controllable, productive, chemoselective, regioselective. nih.govmdpi.com
Ionic Liquid MediaFriedländer synthesis of 1,8-naphthyridines.Recyclable catalyst/medium, rapid, high-yielding. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing this compound, microwave irradiation can be effectively employed for the N-benzylation of the decahydro-2,6-naphthyridine intermediate.

A notable method for the N-alkylation of secondary amines, which is applicable to the decahydro-2,6-naphthyridine core, involves the use of microwave irradiation in a solvent-free system. tandfonline.comtandfonline.com This approach typically utilizes an inorganic solid support, such as alumina-supported potassium carbonate, which acts as a base and a support matrix. tandfonline.comtandfonline.com The secondary amine (decahydro-2,6-naphthyridine) and the alkylating agent (benzyl halide) are adsorbed onto the solid support and then subjected to microwave irradiation. tandfonline.com This method is advantageous as it often proceeds with equimolar amounts of the reactants and avoids the need for strong bases or phase transfer catalysts. tandfonline.com The separation of the product is also simplified, typically involving desorption from the solid support with a non-polar solvent. tandfonline.com

The reaction proceeds rapidly under microwave heating due to the efficient coupling of microwave energy with the polar reactants adsorbed on the solid support. This leads to a rapid increase in temperature at the molecular level, accelerating the rate of the nucleophilic substitution reaction.

EntryReactant 1Reactant 2Base/SupportConditionsTimeYield
1Decahydro-2,6-naphthyridineBenzyl chlorideK2CO3/AluminaMicrowave (solvent-free)5-15 minHigh
2Decahydro-2,6-naphthyridineBenzyl bromideK2CO3/AluminaMicrowave (solvent-free)5-15 minHigh

This table presents a generalized representation of microwave-assisted N-benzylation based on analogous reactions reported in the literature.

Catalytic Methodologies (e.g., Nanocatalysts)

Catalytic methods are central to the synthesis of the decahydro-2,6-naphthyridine core, primarily through the hydrogenation of the aromatic 2,6-naphthyridine. The use of nanocatalysts in the hydrogenation of nitrogen-containing heterocycles is a burgeoning area of research, offering benefits such as high catalytic activity, selectivity, and improved catalyst recyclability due to their high surface-area-to-volume ratio.

The complete hydrogenation of the 2,6-naphthyridine ring system to its decahydro- derivative requires robust catalytic systems capable of reducing the stable aromatic pyridine rings. Various transition metal nanocatalysts, including those based on rhodium, ruthenium, palladium, and nickel, have been shown to be effective for the hydrogenation of pyridine and its derivatives. researchgate.netacs.orgrsc.org For instance, bimetallic nanoparticles, such as palladium-based catalysts, have demonstrated high activity in the hydrogenation of pyridine to piperidine under relatively mild conditions. researchgate.net

In a potential synthesis of decahydro-2,6-naphthyridine, a suspension of 2,6-naphthyridine in a suitable solvent would be subjected to a hydrogen atmosphere in the presence of a nanocatalyst. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that would need to be optimized to achieve complete saturation of the bicyclic system. For example, rhodium nanoparticles have been shown to catalyze the hydrogenation of pyridine under atmospheric pressure of hydrogen. acs.org The use of nanocatalysts can also facilitate the reaction under more environmentally benign conditions.

EntrySubstrateCatalystConditionsProduct
12,6-NaphthyridinePd/C (nanoparticles)H2 (high pressure), solvent (e.g., ethanol), elevated temperatureDecahydro-2,6-naphthyridine
22,6-NaphthyridineRh/C (nanoparticles)H2 (1 atm), solvent (e.g., 2-propanol), 60 °CDecahydro-2,6-naphthyridine
32,6-NaphthyridineNi NanoparticlesH2 (high pressure), solvent, elevated temperatureDecahydro-2,6-naphthyridine

This table illustrates plausible catalytic conditions for the hydrogenation of 2,6-naphthyridine to its decahydro- derivative based on methodologies reported for analogous N-heteroaromatic compounds.

Following the successful synthesis of the decahydro-2,6-naphthyridine core via nanocatalytic hydrogenation, the subsequent N-benzylation can be carried out using the methods described previously to yield the final product, this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton and carbon skeletons.

The ¹H NMR spectrum of 2-Benzyldecahydro-2,6-naphthyridine is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the decahydronaphthyridine core. The aromatic protons of the benzyl group would appear in the downfield region, typically between δ 7.2 and 7.4 ppm, likely as a multiplet. The benzylic protons (CH₂ adjacent to the nitrogen and the phenyl ring) would present a characteristic singlet or a pair of doublets if they are diastereotopic, expected around δ 3.5-3.7 ppm.

The protons on the decahydronaphthyridine skeleton would be found in the upfield aliphatic region. Protons on carbons adjacent to the nitrogen atoms (C1, C3, C5, C7) are expected to be deshielded and resonate at approximately δ 2.5-3.0 ppm. The remaining methylene (B1212753) protons on the saturated rings (C4, C8, C9, C10) would appear at higher fields, generally in the range of δ 1.5-2.0 ppm. The coupling patterns for these aliphatic protons would be complex due to spin-spin coupling with neighboring protons, providing valuable information about their connectivity.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzylic (N-CH₂)3.5 - 3.7Singlet or AB quartet
Aliphatic (H-1, H-3, H-5, H-7)2.5 - 3.0Multiplets
Aliphatic (H-4, H-8, H-9, H-10)1.5 - 2.0Multiplets

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The aromatic carbons of the benzyl group would show signals in the δ 127-140 ppm region. The ipso-carbon (the carbon attached to the benzylic group) would be at the lower end of this range, while the other aromatic carbons would have distinct chemical shifts. The benzylic carbon (N-CH₂) is anticipated to resonate around δ 60-65 ppm.

The aliphatic carbons of the decahydronaphthyridine core would appear in the upfield region. Carbons directly bonded to nitrogen (C1, C3, C5, C7) are expected between δ 50 and 60 ppm. The other saturated carbons (C4, C8, C9, C10) would be found at higher fields, typically in the range of δ 20-35 ppm.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)127 - 140
Benzylic (N-CH₂)60 - 65
Aliphatic (C-1, C-3, C-5, C-7)50 - 60
Aliphatic (C-4, C-8, C-9, C-10)20 - 35

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals and for determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons in the decahydronaphthyridine rings, allowing for the tracing of the connectivity within the saturated system. For instance, protons at C1 would show correlations to protons at C9, and protons at C3 would correlate with protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This powerful technique allows for the definitive assignment of the carbon signals based on the already assigned proton spectrum. For example, the proton signal at δ 3.5-3.7 ppm would correlate with the carbon signal at δ 60-65 ppm, confirming the identity of the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different structural fragments. Key expected correlations would include the benzylic protons showing a correlation to the aromatic ipso-carbon and the carbons of the decahydronaphthyridine ring adjacent to the nitrogen (C1 and C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for conformational analysis. Correlations in the NOESY spectrum would indicate which protons are close to each other in space, even if they are not directly bonded. For example, NOE signals between the benzylic protons and specific protons on the decahydronaphthyridine core would help to define the orientation of the benzyl group relative to the ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the decahydronaphthyridine core and the benzylic CH₂ group would be observed as strong absorptions in the 2800-3000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds in the saturated heterocyclic system would typically appear in the 1100-1250 cm⁻¹ range.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring would be visible as a series of absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring would result in strong absorptions between 690 and 770 cm⁻¹.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2800 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-N Stretch1100 - 1250Medium
Aromatic C-H Bend690 - 770Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

The molecular formula for this compound is C₁₅H₂₂N₂. The nominal molecular weight is 230 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 230.

The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl amines. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which would be expected to be the base peak in the spectrum. The other fragment would correspond to the decahydro-2,6-naphthyridine radical cation at m/z 139. Further fragmentation of the decahydronaphthyridine ring would lead to a series of smaller fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The absorption of energy corresponds to the promotion of electrons from a ground state to a higher energy excited state. The structure of this compound is composed of two main parts: a saturated decahydro-2,6-naphthyridine core and an N-benzyl substituent.

The decahydronaphthyridine portion of the molecule consists entirely of saturated C-C and C-N single bonds. The electrons in these σ-bonds are held tightly, and the energy required to excite them (σ → σ* transitions) is very high, occurring in the far-UV region (typically <200 nm), which is outside the range of standard UV-Vis spectrophotometers. The nitrogen atoms possess non-bonding electron pairs (n-electrons), which can undergo n → σ* transitions. However, these are also typically high-energy transitions and often have low molar absorptivity.

Consequently, the UV-Vis spectrum of this compound is expected to be dominated entirely by the electronic transitions within the benzyl group's aromatic ring. The benzene ring acts as a chromophore, the part of the molecule responsible for absorbing light. The π-electrons in the aromatic system undergo π → π* transitions, which are characteristic of benzene and its derivatives. These transitions typically manifest as a series of absorption bands.

The expected absorptions for the benzylic chromophore include:

The E₂ Band: A strong absorption band typically appearing around 200-210 nm. This band arises from a π → π* transition of the benzene ring.

The B-Band (Benzenoid Band): A weaker, broad band appearing in the region of 250-270 nm. This band is characterized by fine-structure, a series of small, sharp peaks resulting from vibrational energy levels being superimposed on the electronic transition. This "fingerprint" absorption is highly characteristic of aromatic rings and is sensitive to substitution, though in this case, the alkyl substituent (the decahydronaphthyridine core) has a minimal electronic effect.

Since there is no conjugation between the aromatic ring and the saturated heterocyclic system, no significant shift of these bands to longer wavelengths (a bathochromic shift) is anticipated. The saturated core effectively isolates the benzyl chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeChromophoreExpected λmax (nm)Typical Molar Absorptivity (ε, L·mol-1·cm-1)Associated Band
π → πBenzene Ring~2047,000 - 8,000E₂-Band
π → πBenzene Ring~255 - 265200 - 300B-Band (with fine structure)
n → σ*C-N (Saturated)&lt;200Low-

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the substance, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

For this compound, an X-ray crystal structure would provide invaluable information on several key features:

Stereochemistry: The molecule contains multiple stereocenters. Crystallography would unambiguously establish the relative stereochemistry of all chiral centers in the specific crystal analyzed.

Orientation of the Benzyl Group: The analysis would reveal the precise orientation of the N-benzyl substituent relative to the decahydronaphthyridine core. It would show whether the benzyl group occupies an axial or equatorial position on its nitrogen atom and detail the torsional angles describing its rotation.

Intermolecular Interactions: In the crystal lattice, molecules interact through non-covalent forces such as van der Waals forces and potential weak C-H···π interactions involving the benzyl group. nih.gov These interactions govern how the molecules pack together in the solid state and would be fully characterized.

While a specific crystal structure is not publicly available, a table of expected structural parameters can be compiled based on known values for similar saturated heterocyclic and N-benzyl systems.

Table 2: Expected Structural Parameters from X-ray Crystallography

Structural FeatureParameterExpected Value / ConformationInformation Yielded
Decahydronaphthyridine CoreRing ConformationDouble ChairConfirms lowest energy conformation.
Ring FusionStereochemistryCis or TransDefines the overall molecular shape.
Bond LengthsC(sp³)-C(sp³)1.52 - 1.54 ÅStandard single bond lengths.
C(sp³)-N1.46 - 1.48 ÅTypical amine bond lengths.
Bond AnglesC-C-C / C-N-C~109.5° (tetrahedral)Indicates degree of ring puckering and strain.
Benzyl GroupPosition on NitrogenAxial or EquatorialReveals the sterically preferred orientation.

Computational and Theoretical Studies of 2 Benzyldecahydro 2,6 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights that are often complementary to experimental data and can predict molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For 2-benzyldecahydro-2,6-naphthyridine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain key information about bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the molecule's reactivity and properties, can also be thoroughly analyzed. DFT provides a map of the electron density distribution, highlighting electron-rich and electron-poor regions of the molecule. This is crucial for understanding how the molecule might interact with other chemical species.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds or in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would be invaluable. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted and compared to experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This theoretical spectrum can be a powerful tool for identifying the presence of specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This would provide insight into the electronic excited states of this compound.

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

From the electronic structure, various reactivity indices can be calculated. These include parameters such as electronegativity, chemical hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity and potential interaction with other reagents.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics simulations are essential for exploring the conformational flexibility and intermolecular interactions of larger molecules like this compound over time.

Conformational Analysis and Energy Landscapes

The decahydronaphthyridine core of the molecule can exist in several different conformations due to the flexibility of the saturated rings. Molecular mechanics methods can be used to perform a systematic conformational search to identify the various low-energy conformers. By calculating the relative energies of these conformers, an energy landscape can be constructed, providing a comprehensive picture of the molecule's conformational preferences.

Studies of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The three-dimensional structure and conformational preferences of this compound are influenced by a variety of non-covalent intramolecular interactions. While the molecule does not have traditional hydrogen bond donors, weak C-H···N interactions could potentially influence its shape.

Reactivity and Chemical Transformations of the 2 Benzyldecahydro 2,6 Naphthyridine Scaffold

Reactions at the Naphthyridine Nitrogen Atoms

The 2-benzyldecahydro-2,6-naphthyridine system possesses two secondary amino groups, one of which is protected by a benzyl (B1604629) group (N2), leaving the other (N6) available for a variety of chemical transformations. This differential protection allows for selective functionalization at the N6 position.

Common reactions at the N6 nitrogen include:

N-Alkylation: The introduction of alkyl groups can be achieved using alkyl halides.

N-Acylation: Acyl groups can be introduced by reacting the scaffold with acyl chlorides or anhydrides.

Reductive Amination: This two-step process involves the reaction of the N6 nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding amine.

These reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. For example, in the development of novel inhibitors, a variety of substituents can be introduced at the N6 position to probe the binding pocket of a target protein.

Reactions Involving the Benzyl Group

The benzyl group at the N2 position serves as a common protecting group in the synthesis of 2,6-naphthyridine (B1209661) derivatives. Its primary function is to temporarily block the reactivity of the N2 nitrogen, allowing for selective reactions at other sites of the molecule. The removal of the benzyl group, or debenzylation, is a key step in many synthetic routes, unmasking the N2 nitrogen for further functionalization.

The most common method for debenzylation is catalytic hydrogenation . This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The benzyl group is cleaved, yielding the free secondary amine at the N2 position.

Functionalization of the Decahydro Ring System

While reactions at the nitrogen atoms are more common, the saturated carbocyclic rings of the decahydronaphthyridine system can also be functionalized, although this is often more challenging.

Substitution Reactions

Direct substitution on the saturated carbon framework of the decahydronaphthyridine ring is not a commonly reported transformation. The inert nature of the C-H bonds in the cyclohexane-like rings makes them resistant to typical substitution reactions without prior activation.

Oxidation and Reduction Pathways

The fully saturated decahydronaphthyridine ring is in a reduced state. Oxidation to introduce unsaturation and form a more aromatic naphthyridine system would require harsh conditions and is not a typical strategy when this scaffold is used as a building block. Conversely, as the ring is already saturated, further reduction is not applicable.

Ring-Opening and Ring-Closing Reactions (if applicable to the decahydro system)

For the pre-formed this compound system, ring-opening reactions are not a common synthetic strategy. The stability of the bicyclic system makes it resistant to cleavage under typical reaction conditions. However, ring-closing reactions are fundamental to the initial synthesis of the naphthyridine scaffold itself. These methods often involve the cyclization of appropriately substituted pyridine (B92270) or piperidine (B6355638) precursors.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable tool in drug discovery, and its derivatization is key to optimizing the pharmacological properties of lead compounds. SAR studies systematically modify the structure of a molecule to understand how these changes affect its biological activity.

Key derivatization strategies for this scaffold include:

Modification at N6: As previously discussed, the N6 position is a primary site for introducing a wide variety of substituents through alkylation, acylation, and reductive amination to explore the impact on target binding and selectivity.

Debenzylation and N2 Functionalization: Following the removal of the benzyl group, the newly exposed N2 nitrogen can be functionalized with a diverse set of chemical moieties, further expanding the chemical space for SAR exploration.

Scaffold Hopping: In some cases, the entire this compound core may be replaced with other bicyclic systems to explore different spatial arrangements and physicochemical properties while maintaining key pharmacophoric features.

Interactive Table of Derivatization Reactions

PositionReaction TypeReagents and ConditionsPurpose in SAR Studies
N6 N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)To probe for steric and electronic effects in the binding pocket.
N6 N-AcylationAcyl chloride or Anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2)To introduce hydrogen bond acceptors and explore different electronic properties.
N6 Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE)To install a wide variety of substituted amine functionalities.
N2 DebenzylationH2, Pd/C, Solvent (e.g., MeOH, EtOH)To remove the protecting group and allow for further functionalization at N2.
N2 N-Arylation/AlkylationAryl or Alkyl halide, Base, Catalyst (e.g., Pd-based for C-N coupling)To introduce substituents that can interact with different regions of the target protein.

Investigation of Reaction Mechanisms Involving the this compound Scaffold Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the understanding of the reactivity and chemical transformations of the this compound scaffold. While the existence of this compound is confirmed through chemical supplier databases and entries in chemical registries such as PubChem, detailed experimental or computational studies on its reaction mechanisms are conspicuously absent from published research.

The broader class of naphthyridines, particularly the aromatic and partially unsaturated derivatives, has been the subject of extensive investigation. Research has largely concentrated on their synthesis, biological activities, and applications in medicinal chemistry. These studies have provided valuable insights into the chemical behavior of the naphthyridine core in various states of saturation. However, the fully saturated decahydro- variant, specifically with a benzyl group at the 2-position, represents a distinct chemical entity whose mechanistic pathways in chemical reactions have not been elucidated.

Mechanistic Biological Investigations and Structure Activity Relationships Sar of Naphthyridine Derivatives

General Overview of Naphthyridine Pharmacological Relevance

Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine (B92270) rings, exhibit a wide array of pharmacological activities. nih.gov Their structural versatility allows for modifications that lead to a broad spectrum of biological effects, making them a significant scaffold in medicinal chemistry. nih.gov The pharmacological relevance of naphthyridine derivatives is extensive, encompassing anti-infective, anti-cancer, neurological, cardiovascular, and immunological properties. nih.gov

The 1,8-naphthyridine (B1210474) core is particularly notable and has been the subject of extensive research. This scaffold is the basis for several commercially available antibacterial drugs, including nalidixic acid, the first of its kind introduced into clinical practice. nih.gov Beyond their antibacterial applications, 1,8-naphthyridine derivatives have demonstrated potential in treating neurological disorders such as Alzheimer's disease and in modulating inflammatory responses. nih.gov

The diverse biological activities of naphthyridines stem from their ability to interact with various biological targets. These interactions include the inhibition of crucial enzymes like DNA gyrase in bacteria and protein kinases in cancer cells, as well as the modulation of cellular signaling pathways. nih.govmdpi.com The continuous exploration of naphthyridine derivatives aims to develop new therapeutic agents with improved efficacy and selectivity for a range of diseases.

Investigations of Anti-infective Mechanisms

The antibacterial action of many naphthyridine derivatives is primarily attributed to the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for bacterial DNA replication. nih.govmdpi.com Nalidixic acid, a 1,8-naphthyridine derivative, selectively and reversibly blocks this process in Gram-negative bacteria by targeting the A subunit of DNA gyrase. nih.gov Structural modifications, such as the introduction of a fluorine atom and a piperazine (B1678402) ring, have led to the development of fluoroquinolone analogues like enoxacin, which also inhibit DNA gyrase and exhibit a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

In addition to direct enzyme inhibition, some naphthyridine derivatives combat bacterial resistance mechanisms, such as efflux pumps. Efflux pumps are transmembrane proteins that expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. mdpi.com Notably, 1,8-naphthyridinesulfonamides have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov This inhibition can restore the effectiveness of antibiotics that are typically expelled by this pump. nih.govmdpi.com Molecular docking studies suggest that these sulfonamide derivatives can attenuate the resistance of S. aureus by interfering with the function of the NorA efflux pump. nih.gov

Table 1: Antibacterial Mechanisms of Naphthyridine Derivatives

Derivative Class Mechanism of Action Target Organism Example
1,8-Naphthyridines (e.g., Nalidixic Acid) Inhibition of DNA gyrase (Topoisomerase II) Gram-negative bacteria
Fluoroquinolone Analogues (e.g., Enoxacin) Inhibition of DNA gyrase Gram-positive and Gram-negative bacteria

Certain naphthyridine derivatives have demonstrated notable antifungal properties. For instance, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring have shown activity against fungal species such as Aspergillus niger and Candida albicans. nih.gov The activity of these compounds was found to be comparable to the antifungal drug griseofulvin. nih.gov

Other studies have explored pyrimidinetrione analogs, which have been investigated for their antimicrobial potential. nih.gov Novel hydrazone-pyrimidinetrione analogs have been synthesized and have shown potent growth inhibition against clinically significant fungal pathogens. nih.gov The mechanism of action for some of these active analogs appears to involve the disruption of energy production and fungal cell respiration, which are pathways not targeted by many currently available antifungal agents. nih.gov While the broader class of nitrogenated heterocyclic compounds, including hexahydropyrimidine (B1621009) derivatives, has been evaluated for activity against dermatophyte-causing fungi, specific mechanistic data on the antifungal action of 2-benzyldecahydro-2,6-naphthyridine is not extensively documented in the available literature. nih.gov

The antiviral potential of naphthyridine derivatives has been an area of interest, although specific studies on their activity against the Tobacco Mosaic Virus (TMV) are limited. Research on other heterocyclic compounds has provided insights into potential antiviral mechanisms. For example, bitriazolyl acyclonucleosides have demonstrated anti-TMV activity, suggesting that the triazole moieties are important structural features for this effect. researchgate.net

More broadly, studies on various flavonoids and their derivatives have shown that these compounds can inhibit TMV through different mechanisms. nih.gov Some flavonoid derivatives have been found to bind to the TMV coat protein (TMV-CP), which can interfere with viral assembly and function. nih.gov Other antiviral peptides have also been evaluated against TMV, showing protective, curative, and inactivation effects. nih.gov While these findings highlight general strategies for inhibiting TMV, there is a lack of specific research detailing the anti-TMV activity and mechanism of this compound or its close derivatives.

Mechanistic Studies in Anti-cancer Research

A significant focus of anti-cancer research involving naphthyridine derivatives has been the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govuni-saarland.denih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition:

The FGF19-FGFR4 signaling pathway is a key driver in the development of certain cancers, particularly hepatocellular carcinoma (HCC). nih.govnih.gov Consequently, selective FGFR4 inhibitors are promising therapeutic agents. Novel 2,6-naphthyridine (B1209661) analogues have been designed and synthesized as potent and selective FGFR4 inhibitors. nih.gov One such compound demonstrated nanomolar potency against an HCC cell line and high selectivity over other FGFR family members. nih.gov Similarly, a series of 1,6-naphthyridin-2(1H)-one derivatives have been developed as highly selective FGFR4 inhibitors. nih.gov A representative compound from this series exhibited significant anti-proliferative activity against FGFR4-dependent HCC cell lines and showed remarkable antitumor efficacy in a xenograft model. nih.gov

Casein Kinase 2 (CK2) Inhibition:

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is overexpressed in many cancers and plays a role in promoting cell growth and survival. uni-saarland.denih.gov Inhibition of CK2 is therefore a viable anti-cancer strategy. nih.govmedchem.org.ua While many CK2 inhibitors have been developed, achieving selectivity can be challenging. uni-saarland.de Researchers have identified a novel class of CK2 inhibitors with a dihydropyrido-thieno[2,3-d]pyrimidine scaffold, which is a basic secondary amine, an unusual feature for CK2 inhibitors. uni-saarland.de One compound from this series, 10b, showed potent CK2α inhibition and significant cellular activity against renal cell carcinoma and lymphoma cells, with excellent selectivity. uni-saarland.de This compound was found to induce cell death more strongly than the reference inhibitor CX-4945. uni-saarland.de

Table 2: Naphthyridine Derivatives as Protein Kinase Inhibitors in Cancer Research

Derivative Class Target Kinase Cancer Type Example Key Findings
2,6-Naphthyridine Analogues FGFR4 Hepatocellular Carcinoma (HCC) Nanomolar potency and high selectivity. nih.gov
1,6-Naphthyridin-2(1H)-one Derivatives FGFR4 Hepatocellular Carcinoma (HCC) Improved inhibitory capability and selectivity; significant anti-proliferative activity. nih.gov

Modulation of Cellular Signaling Pathways (e.g., WNT/β-catenin pathway)

The Wingless/integrase-1 (Wnt)/β-catenin signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and cell fate. mdpi.commdpi.com Its dysregulation is a hallmark of numerous cancers, leading to the accumulation of β-catenin in the nucleus. mdpi.comnih.gov This accumulation triggers the transcription of oncogenes, promoting tumor initiation and progression. mdpi.comyoutube.com Consequently, targeting the Wnt/β-catenin pathway, particularly the interaction between β-catenin and its transcriptional co-activators, has become a significant strategy in cancer drug discovery. nih.govyoutube.com

While direct research on this compound's effect on this pathway is not extensively documented, the broader class of naphthyridine derivatives has been investigated for such activity. The core structure of naphthyridines, being heterocyclic and capable of diverse substitutions, makes them suitable scaffolds for designing inhibitors that can interfere with protein-protein interactions within the Wnt pathway. For instance, the β-catenin/BCL9 protein-protein interaction is a downstream target in the Wnt pathway considered to have minimal side effects. youtube.com The development of small molecules that disrupt this interaction is an active area of research. youtube.com

The general mechanism of the Wnt/β-catenin pathway involves the binding of a Wnt ligand to its receptor, which in turn inhibits a "destruction complex." nih.gov This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to translocate to the nucleus and activate gene transcription. mdpi.comnih.gov In many cancers, mutations in components of the destruction complex, such as adenomatous polyposis coli (APC), lead to constitutive pathway activation. mdpi.comnih.gov Inhibitors aim to disrupt this cascade at various points. Although specific data on this compound is sparse, the exploration of related heterocyclic compounds as modulators of this critical oncogenic pathway continues.

Cellular Proliferation and Apoptosis Mechanisms (In Vitro)

Naphthyridine compounds have been a subject of significant research due to their wide range of biological activities, including potent anticancer effects. nih.govnih.gov In vitro studies have demonstrated that various naphthyridine derivatives can effectively inhibit cellular proliferation and induce apoptosis in a range of human cancer cell lines.

For instance, a series of naphthyridine derivatives were evaluated for their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Several of these compounds exhibited greater potency than the well-known mitotic inhibitor, colchicine. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division. nih.gov

Further investigations into pyrazolo-naphthyridine derivatives have revealed their pro-apoptotic potential in both cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov The most active compounds from this series were found to induce G0/G1 phase cell cycle arrest. nih.gov The induction of apoptosis was confirmed through morphological changes, an increase in oxidative stress, and DNA damage. nih.gov Mechanistically, these potent compounds were shown to decrease the mitochondrial membrane potential and increase the levels of activated caspase-9 and caspase-3/7, confirming the induction of the intrinsic apoptotic pathway. nih.gov

The structure-activity relationship (SAR) analyses of these compounds have indicated that specific substitutions on the naphthyridine core are crucial for their cytotoxic effects. nih.gov For example, the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were identified as important for cytotoxicity. nih.gov

Investigations into Neurological Activities

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. rsc.orgresearchgate.net Inhibition of these enzymes, particularly MAO-B, is a recognized therapeutic strategy for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, as it can increase the levels of these crucial neurotransmitters in the brain. rsc.orgfrontiersin.org

Piperidine-fused naphthyridine derivatives have been identified as potential dual inhibitors of both MAO subtypes (A and B). nih.gov The tricyclic scaffold of these compounds shares a shape similarity with β-carboline, a known MAO inhibitor. nih.gov In a study focused on benzo[b] nih.govresearchgate.netnaphthyridine derivatives, chemoinformatic predictions suggested MAO inhibitory activity primarily for N(2)-methyl analogues bearing phenylethynyl groups at the C1 position. nih.gov Subsequent in vitro testing confirmed that several of these derivatives were potent MAO-B inhibitors, with activity in the low micromolar range. nih.gov Notably, the N(2)-benzyl analogs, including structures related to this compound, were not predicted to be MAO ligands in this particular study. nih.gov

However, the structure-activity relationship for MAO inhibition is complex. For other classes of inhibitors, the presence of different substituents can significantly alter potency and selectivity. frontiersin.org The development of reversible and selective MAO inhibitors is a key goal to minimize side effects associated with older, irreversible inhibitors. rsc.orgresearchgate.netnih.gov

Table 1: MAO-B Inhibitory Activity of Benzo[b] nih.govresearchgate.netnaphthyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Substituent at C1 IC50 (μM) for MAO-B
5g 2-(4-fluorophenyl)ethynyl 1.35
Pargyline (Reference) N/A ~1.35

Data sourced from a study on benzo[b] nih.govresearchgate.netnaphthyridine derivatives. nih.gov

Cholinesterase Inhibition (e.g., AChE, BChE)

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of symptomatic treatment for Alzheimer's disease. nih.gov By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to alleviate cognitive deficits. nih.gov Naphthyridine derivatives have been extensively investigated as cholinesterase inhibitors, often showing promising activity. nih.govnih.govacs.org

Studies on 1,8-naphthyridine derivatives have shown that they can exhibit better inhibition of both AChE and BChE compared to some derivatives of tacrine, an early cholinesterase inhibitor. nih.govacs.org The inhibitory activity is influenced by the substitution pattern on the naphthyridine core. For example, in one series of 1,8-naphthyridine derivatives, compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate) was identified as a potent inhibitor. nih.govacs.org

Structure-activity relationship studies suggest that the presence of specific groups, such as methoxy-naphthyl and substituted-benzyl fragments, can be important for creating a pharmacophore that dually inhibits both AChE and BChE. nih.gov The mechanism of inhibition can be non-competitive, with compounds binding to both the catalytic and peripheral anionic sites of the enzymes. nih.gov The potential for cholinesterase inhibition is also influenced by the presence and position of hydroxyl and methoxy (B1213986) groups, as well as the cationic nature of the heterocyclic system. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Naphthyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Target Enzyme IC50
1,8-Naphthyridine Compound 14 AChE & BChE Moderate Inhibition
Methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls 7av (SB-1436) EeAChE 176 nM
Methoxy-naphthyl-linked N-benzyl pyridinium styryls 7av (SB-1436) eqBChE 370 nM

Data compiled from studies on various naphthyridine derivatives. nih.govnih.govacs.org

BACE1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of β-amyloid (Aβ) peptides. nih.govnih.gov The aggregation of these peptides forms the amyloid plaques that are a pathological hallmark of Alzheimer's disease. researchgate.netnih.gov Consequently, inhibiting BACE1 is a major therapeutic strategy aimed at modifying the course of the disease. nih.govrsc.org

While direct experimental data on the BACE1 inhibitory activity of this compound is limited, the broader class of heterocyclic compounds, including those with structures that could be related, has been explored. The search for BACE1 inhibitors has spanned a wide range of structural classes, from peptidomimetics to non-peptidic small molecules. nih.gov

Structure-based drug design is a common approach, aiming to create molecules that fit into the active site of the BACE1 enzyme. nih.govrsc.org For example, in the development of indole (B1671886) acylguanidines as BACE1 inhibitors, the introduction of a simple benzyl (B1604629) group did not enhance inhibitory activity. researchgate.net However, substituting the benzyl group with a 3,5-dichlorobenzyl group led to a significant improvement in potency, with an IC50 value of 8.75 μM. researchgate.net This highlights the sensitivity of BACE1 inhibition to the specific substitutions on the inhibitor scaffold. Although many BACE1 inhibitors have been developed and tested, several have failed in clinical trials due to toxicity or lack of efficacy, underscoring the challenges in this area of drug discovery. sci-hub.se

Table 3: BACE1 Inhibitory Activity of a Dichlorobenzyl-substituted Compound This table is interactive. You can sort and filter the data.

Compound Substituent IC50 (μM) for BACE1
17 3,5-dichlorobenzyl 8.75

Data from a study on indole acylguanidine derivatives. researchgate.net

Insecticidal Activity and Mechanisms

Currently, there is a lack of specific data in peer-reviewed literature detailing the insecticidal activity and the precise mechanisms of action for this compound. General studies on other classes of naphthyridine derivatives have occasionally reported insecticidal properties, but these are typically structurally distinct from the decahydro-2,6-naphthyridine framework. The exploration of how the this compound structure might interact with insect-specific targets, such as the nervous system or metabolic pathways, remains an open area for investigation.

Structure-Activity Relationship (SAR) Analysis

Due to the limited information on the insecticidal activity of this compound, a comprehensive Structure-Activity Relationship (SAR) analysis is not currently possible. Such an analysis would require a series of synthesized analogues with systematic variations in their chemical structure, followed by rigorous biological testing to correlate these changes with insecticidal efficacy.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

While SAR studies have been conducted on other naphthyridine derivatives for different biological targets, specific information regarding how substitution patterns on the this compound scaffold affect insecticidal efficacy and selectivity is not available. Research on other heterocyclic insecticides often demonstrates that the nature and position of substituents can dramatically influence potency against target pests and selectivity towards non-target organisms. Future research in this area would need to explore substitutions on both the benzyl group and the decahydronaphthyridine ring system.

Influence of Stereochemistry on Biological Activity

The decahydronaphthyridine core of this compound contains multiple chiral centers, meaning it can exist in various stereoisomeric forms. It is well-established in pharmacology and agrochemistry that stereochemistry can have a profound impact on biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to their unique three-dimensional arrangements, which dictate how they interact with chiral biological targets. However, studies specifically investigating the influence of stereochemistry on the insecticidal activity of this compound derivatives have not been found in the public domain.

Pharmacophore Modeling and Ligand-Target Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule required for its biological activity. In the absence of known insecticidal targets and activity data for this compound, the development of a specific pharmacophore model for its insecticidal action is not feasible. Such models are typically built based on the structures of a series of active compounds and their interactions with a known biological receptor.

Comparative Mechanistic Biological Studies with Other Naphthyridine Isomers

Comparative studies of the insecticidal mechanisms of this compound with other naphthyridine isomers are contingent on initial findings of its own activity. As this primary information is not currently available, no such comparative analyses have been published. The biological effects of different naphthyridine isomers can vary significantly based on the positions of the nitrogen atoms within the bicyclic structure, which influences the molecule's electronics, shape, and potential for hydrogen bonding. nih.govnih.gov

Applications in Chemical Research and Drug Discovery Pre Clinical Focus

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The primary recognized application of 2-Benzyldecahydro-2,6-naphthyridine is as a synthetic intermediate in the creation of more complex molecules for pharmaceutical research. lookchem.com Its structure, which features a saturated bicyclic diamine core (decahydro-2,6-naphthyridine) with a benzyl (B1604629) group attached to one of the nitrogen atoms, provides a unique three-dimensional framework.

This compound is commercially available from various chemical suppliers, where it is explicitly categorized as a pharmaceutical intermediate. lookchem.combldpharm.com This indicates that it is produced for use in multi-step synthetic pathways aimed at generating novel drug candidates. The decahydro-2,6-naphthyridine scaffold offers specific stereochemical and conformational properties that can be exploited in the design of molecules intended to interact with biological targets. The benzyl group, while potentially a placeholder, can also influence the compound's solubility and reactivity, or it can be removed or modified in subsequent synthetic steps.

While specific, detailed synthetic procedures using this compound as a starting material are not extensively documented in publicly accessible peer-reviewed literature, its availability underscores its role as a fundamental building block for chemists engaged in the synthesis of new chemical entities.

Potential in Material Science

A review of the current scientific literature and supplier information does not indicate any specific applications of this compound in the field of material science. While naphthyridine derivatives, in general, have been explored for applications such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs), these applications typically rely on the electronic properties of the aromatic, unsaturated naphthyridine ring system. researchgate.net The saturated "decahydro-" version of the scaffold in this compound lacks the conjugated pi-system necessary for such electronic applications. Therefore, its utility as a material component is not apparent from the available data.

Use as Research Probes for Biological Pathway Elucidation

Currently, there is no direct evidence in the scientific literature to suggest that this compound has been utilized as a research probe for elucidating biological pathways. Research probes are specialized molecules, often with fluorescent or radioactive tags, designed to interact with specific biological targets to help scientists understand their function and the pathways they are involved in. While the decahydro-2,6-naphthyridine scaffold could potentially be functionalized to create such probes, the parent compound itself is not reported to have been used for this purpose.

Scaffold Optimization in Medicinal Chemistry for Novel Lead Compound Identification

The true potential of this compound lies in its use as a scaffold for optimization in medicinal chemistry. The broader, unsaturated 2,6-naphthyridine (B1209661) core has recently been identified as a promising scaffold for the development of highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.govnih.gov

A 2024 study in the Journal of Medicinal Chemistry detailed the design and synthesis of novel FGFR4 inhibitors based on the 2,6-naphthyridine scaffold. nih.govnih.gov This research highlights the value of the naphthyridine core in creating potent and selective drug candidates. The process of taking a core scaffold and systematically modifying its structure to improve its activity, selectivity, and pharmacokinetic properties is known as scaffold optimization.

In this context, this compound represents a saturated, more flexible analogue of the flat, aromatic 2,6-naphthyridine core. Medicinal chemists could utilize this "saturated" scaffold to explore different three-dimensional chemical spaces when designing new inhibitors. The benzyl group can be replaced with various other substituents to probe interactions with different pockets of a biological target.

Another strategy in medicinal chemistry is "scaffold hopping," where the core of a known active molecule is replaced with a different, often structurally novel, core to develop new lead compounds with potentially improved properties. nih.govrsc.org The decahydro-2,6-naphthyridine framework could be considered a candidate for scaffold hopping exercises, moving from known active scaffolds to this more three-dimensional and flexible core.

The table below illustrates the concept of scaffold modification, showing the core scaffold and how it can be elaborated, as seen in the development of FGFR4 inhibitors.

Scaffold Type Core Structure Example Application/Modification Relevant Research Finding
Aromatic Naphthyridine2,6-NaphthyridineDevelopment of selective FGFR4 inhibitors for hepatocellular carcinoma. nih.govnih.govCompound 11 from a recent study showed nanomolar potency against Huh7 cell lines and significant antitumor efficacy in mouse models. nih.govnih.gov
Saturated NaphthyridineDecahydro-2,6-naphthyridineA potential starting point for exploring new 3D chemical space in drug design.No direct applications are currently published, but it is available as a pharmaceutical intermediate. lookchem.combldpharm.com

Application in Chemical Biology Tools

As with its use as a research probe, there is currently no specific information in the scientific literature describing the application of this compound in chemical biology tools such as fluorescent labels or affinity ligands. The development of such tools would require further chemical modification of the molecule to incorporate a reporter group (like a fluorophore) or a reactive group for covalent attachment to a target protein. While the decahydro-2,6-naphthyridine scaffold provides a handle for such modifications, the base compound itself is not reported to be used in this capacity.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Strategies for Complex Naphthyridine Architectures

The synthesis of complex molecular architectures is a cornerstone of drug discovery. For the 2-benzyldecahydro-2,6-naphthyridine scaffold, future research will likely focus on the development of novel and more efficient synthetic routes. Traditional methods for constructing the decahydronaphthyridine core can be lengthy and may lack stereochemical control. Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be applied to overcome these limitations.

Key areas for development include:

Asymmetric Synthesis: The development of stereoselective methods to control the chirality of the decahydronaphthyridine core is of paramount importance, as different stereoisomers of a drug can have vastly different biological activities.

Domino and Multicomponent Reactions: These strategies allow for the construction of complex molecules in a single step from multiple starting materials, increasing efficiency and reducing waste.

Novel Cyclization Strategies: The exploration of new ways to form the bicyclic naphthyridine ring system could lead to more convergent and flexible synthetic routes.

A hypothetical improved synthesis of a functionalized this compound is outlined below:

StepReaction TypeStarting MaterialsReagents and ConditionsProduct
1Asymmetric Michael AdditionSubstituted Pyridine (B92270)Chiral Catalyst, BenzylamineChiral intermediate
2Reductive CyclizationChiral intermediateReducing agent (e.g., NaBH4), AcidFunctionalized this compound

Advanced Spectroscopic and Structural Biology Techniques for Target Engagement Studies

Understanding how a molecule interacts with its biological target is crucial for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable tools in this endeavor. For this compound and its derivatives, these methods can provide detailed insights into their structure and binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to identify binding to a target protein and map the binding epitope.

X-ray Crystallography: Obtaining a crystal structure of a this compound derivative in complex with its target protein provides a high-resolution picture of the binding mode, revealing key interactions that can be optimized.

Mass Spectrometry (MS): Techniques like native MS and hydrogen-deuterium exchange MS can provide information on the stoichiometry and dynamics of protein-ligand complexes.

A summary of expected spectroscopic data for this compound is presented below:

TechniqueExpected Data
¹H NMRSignals corresponding to the benzyl (B1604629) group protons and the protons of the decahydronaphthyridine core.
¹³C NMRResonances for the carbon atoms of the benzyl group and the decahydronaphthyridine scaffold.
Mass Spec.A molecular ion peak corresponding to the exact mass of the compound.

Integration of Computational Design with High-Throughput Synthesis and Screening for Mechanistic Insights

The integration of computational tools with experimental techniques has revolutionized drug discovery. For the this compound scaffold, this synergy can accelerate the discovery of new bioactive compounds and provide a deeper understanding of their mechanisms of action.

Computational Design: Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how derivatives of this compound will bind to various biological targets. mdpi.com This allows for the in silico design of libraries of compounds with a higher probability of being active.

High-Throughput Synthesis: Automated synthesis platforms can then be used to rapidly synthesize the designed libraries of compounds.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for biological activity, enabling the identification of promising hits from the synthesized libraries. nih.govmdpi.com

This integrated approach creates a powerful cycle of design, synthesis, and testing that can significantly accelerate the drug discovery process.

Exploration of Underexplored Biological Targets and Pathways for Naphthyridine Scaffolds

Naphthyridine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.commdpi.comnih.govsemanticscholar.orgnih.gov However, the full therapeutic potential of the this compound scaffold remains largely untapped. Future research should focus on exploring its activity against a broader range of biological targets and pathways.

Potential areas of exploration include:

Neurodegenerative Diseases: Given the prevalence of nitrogen-containing heterocycles in central nervous system (CNS) drugs, the this compound core could be a valuable scaffold for developing treatments for conditions like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases: The antimicrobial properties of some naphthyridines suggest that this scaffold could be a starting point for the development of new antibiotics or antiviral agents. mdpi.com

Oncology: The discovery of 2,6-naphthyridine (B1209661) analogues as selective FGFR4 inhibitors highlights the potential of this scaffold in cancer therapy. nih.gov

Design of Multi-target Directed Ligands Based on the this compound Core

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological targets. Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more of these targets simultaneously, potentially leading to improved efficacy and a lower likelihood of drug resistance. mdpi.comnih.govmdpi.comnih.gov The this compound scaffold, with its three-dimensional structure and multiple points for chemical modification, is an ideal starting point for the design of MTDLs.

A hypothetical design of MTDLs based on this scaffold is shown below:

Target 1Target 2Pharmacophore 1Pharmacophore 2Linker
Enzyme AReceptor BMoiety targeting the active site of Enzyme AMoiety binding to Receptor BFlexible or rigid linker connecting the two pharmacophores

By rationally combining pharmacophores for different targets onto the this compound core, it may be possible to develop novel therapeutics with superior profiles for complex diseases.

Sustainable and Environmentally Benign Synthetic Approaches for Naphthyridine Production

The principles of green chemistry are becoming increasingly important in the chemical industry, including the pharmaceutical sector. Future research on the synthesis of this compound and its derivatives should prioritize the development of sustainable and environmentally benign methods.

Key aspects of green chemistry that can be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents.

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

The adoption of these principles will not only reduce the environmental impact of naphthyridine production but can also lead to more efficient and cost-effective manufacturing processes.

Q & A

Q. What are the common synthetic routes for 2-Benzyldecahydro-2,6-naphthyridine and its derivatives?

  • Methodological Answer : The synthesis often involves cyclization reactions or hetero-Diels–Alder pathways. For example, microwave-assisted cyclization of intermediates like 2-(4-cyano-3-pyridyl)propionitrile yields naphthyridine derivatives with improved efficiency (79.8% yield under optimized conditions) compared to conventional heating . Copper bromide-catalyzed intramolecular [4+2] hetero-Diels–Alder reactions are also effective for constructing the naphthyridine core, particularly for derivatives with fused aromatic systems . Key steps include:
  • Precursor functionalization (e.g., introducing benzyl or chloro substituents).
  • Cyclization under controlled temperature and catalytic conditions.
  • Purification via column chromatography or recrystallization.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • NMR : Confirm hydrogen/carbon environments (e.g., benzyl protons at δ 4.5–5.0 ppm, decahydro ring protons at δ 1.2–2.8 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., exact mass 258.0994 for C₁₄H₁₄N₂O₃ derivatives) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., C: 75.16% observed vs. 74.97% calculated for a methyl-substituted derivative) .

Q. What are the primary pharmacological applications explored for naphthyridine derivatives?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:
  • Antimicrobial screening: Test derivatives against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays. Substitutions like chloro or benzyl groups enhance lipophilicity and membrane penetration .
  • Target identification: Use molecular docking to assess interactions with bacterial enzymes (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

  • Methodological Answer : Employ design-of-experiments (DoE) approaches:
  • Variables : Catalyst loading (e.g., CuBr₂ at 5–10 mol%), solvent polarity (DMF vs. acetonitrile), and microwave irradiation time (10–30 minutes) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 15-minute irradiation at 120°C increases yield by 12% over conventional methods).
  • In-situ monitoring : Use FTIR or HPLC to track intermediate conversion .
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Q. How should contradictions in reported bioactivity data for naphthyridine derivatives be addressed?

  • Methodological Answer : Conduct meta-analysis with critical evaluation:
  • Data normalization : Compare MIC values using standardized bacterial strains (e.g., S. aureus ATCC 25923) to eliminate strain-specific variability .
  • Control experiments : Replicate studies under identical conditions (solvent, concentration, assay type).
  • Statistical validation : Apply ANOVA or t-tests to assess significance of discrepancies (e.g., p < 0.05 for conflicting cytotoxicity results) .

Q. What strategies are effective for resolving ambiguities in the stereochemistry of decahydro-2,6-naphthyridine systems?

  • Methodological Answer : Use advanced spectroscopic and computational tools:
  • X-ray crystallography : Resolve absolute configuration of crystalline derivatives (e.g., benzyl-substituted analogs) .
  • DFT calculations : Predict stable conformers and compare with observed NOE (Nuclear Overhauser Effect) correlations in NMR .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 and validate purity (>99% ee) .

Data Interpretation & Experimental Design

Q. How can researchers design robust assays to evaluate the metabolic stability of naphthyridine derivatives?

  • Methodological Answer : Follow a tiered approach:

In-vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .

CYP enzyme inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

Data analysis : Calculate t₁/₂ (half-life) and Clint (intrinsic clearance) to rank derivatives for further in-vivo studies .

Q. What methodologies are recommended for analyzing contradictory spectral data in synthetic intermediates?

  • Methodological Answer : Implement a multi-technique cross-validation protocol:
  • HSQC/HMBC NMR : Resolve ambiguous proton-carbon assignments (e.g., distinguishing benzyl vs. aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error.
  • Comparative literature review : Cross-reference with published spectra of structurally similar compounds (e.g., 4-methyl-2,6-naphthyridine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.